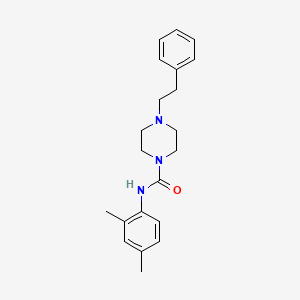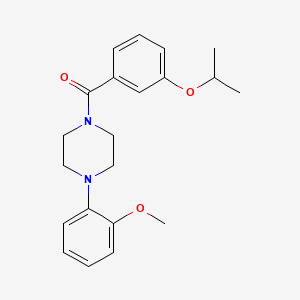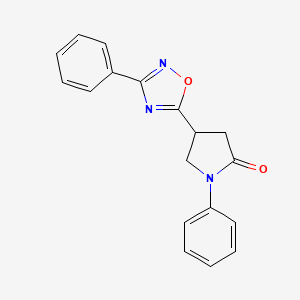![molecular formula C10H18N4O4S B5317758 2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B5317758.png)
2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol, also known as AM-694, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to interact with the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation. In
Mechanism of Action
2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol interacts with the endocannabinoid system by binding to CB1 and CB2 receptors. CB1 receptors are primarily located in the central nervous system and are involved in pain modulation, appetite regulation, and memory formation. CB2 receptors are mainly found in immune cells and are involved in inflammation and immune response. This compound has been found to have a higher affinity for CB1 receptors compared to CB2 receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and protect neurons from damage. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its high potency and selectivity for CB1 receptors. This allows for more specific targeting of the endocannabinoid system. However, one limitation is the lack of long-term safety data on this compound.
Future Directions
There are several future directions for research on 2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies are needed to investigate the long-term safety and efficacy of this compound. Finally, the development of more selective and potent CB1 receptor agonists could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-amino-5-methyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to give the corresponding amide. The final step involves the reaction of the amide with sodium bisulfite to form this compound.
Scientific Research Applications
2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neuroprotection. In a study conducted by Li et al., this compound was found to alleviate neuropathic pain in rats through its interaction with the CB1 receptor. Another study by Wang et al. showed that this compound inhibited the growth and migration of breast cancer cells by inducing apoptosis. Additionally, this compound has been found to have neuroprotective effects in a study by Chen et al., where it reduced neuronal damage caused by ischemia-reperfusion injury in rats.
properties
IUPAC Name |
2-[4-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S/c1-8-9(10(11)12-18-8)19(16,17)14-4-2-13(3-5-14)6-7-15/h15H,2-7H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUONGZSBBBVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)

![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5317729.png)

![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)